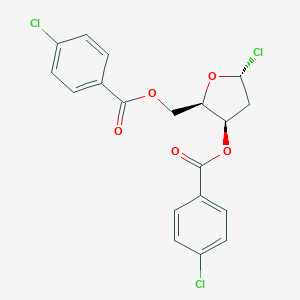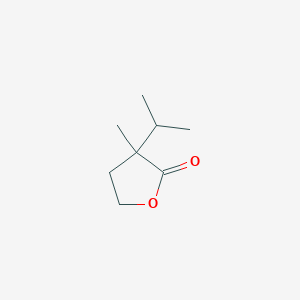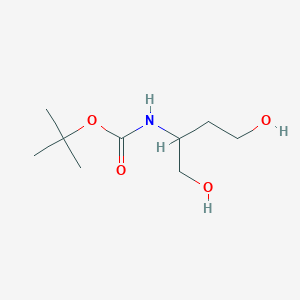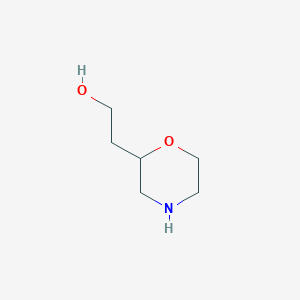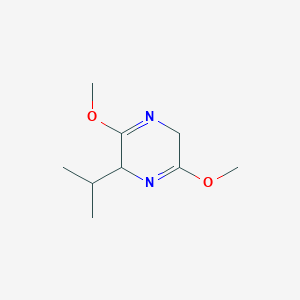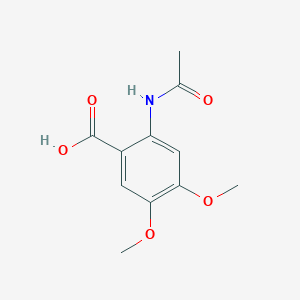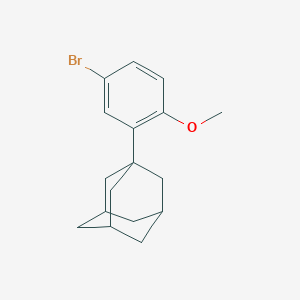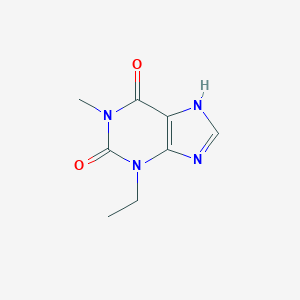
3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its presence in various natural sources and its significant biological activities. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several methods. One common approach involves the methylation of theobromine, a naturally occurring compound found in cocoa beans. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as cocoa beans, tea leaves, and kola nuts. The process includes solvent extraction, followed by crystallization and purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various purine derivatives, while substitution reactions can introduce different alkyl or acyl groups into the molecule.
Scientific Research Applications
3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other purine derivatives.
Biology: The compound is studied for its role in cellular processes and its interaction with enzymes.
Medicine: It has potential therapeutic applications due to its biological activities, including its effects on the central nervous system and cardiovascular system.
Industry: The compound is used in the production of pharmaceuticals and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cells. This elevation in cAMP levels results in various physiological effects, including vasodilation, bronchodilation, and stimulation of the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Theobromine: A naturally occurring compound found in cocoa beans, structurally similar but with different methylation patterns.
Caffeine: Another purine derivative with similar stimulant effects but differing in its methylation and ethylation patterns.
Theophylline: A compound used in the treatment of respiratory diseases, structurally similar but with different pharmacological properties.
Uniqueness
3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methylation and ethylation patterns, which confer distinct biological activities and pharmacological properties compared to other purine derivatives.
Properties
IUPAC Name |
3-ethyl-1-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-12-6-5(9-4-10-6)7(13)11(2)8(12)14/h4H,3H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZUUEGSTBASHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579759 |
Source


|
| Record name | 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125573-05-9 |
Source


|
| Record name | 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
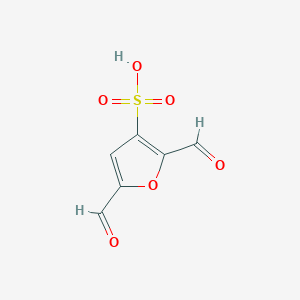
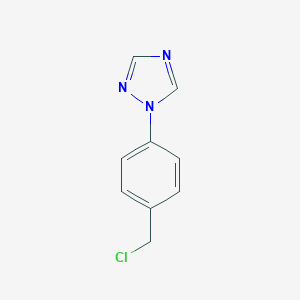
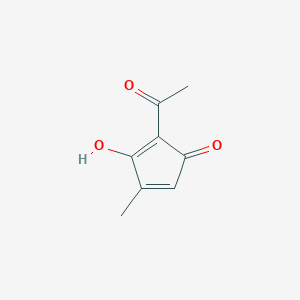

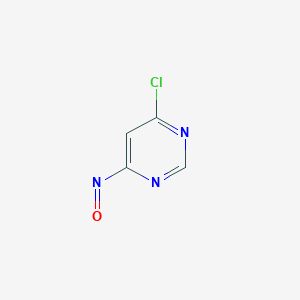
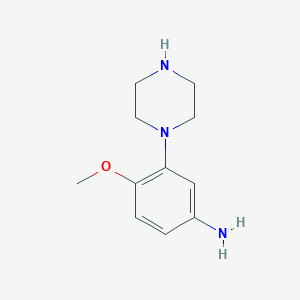
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
